9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The structure of this compound includes a chromeno[8,7-e][1,3]oxazin-2-one core, which is fused with a dimethylphenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a multicomponent reaction involving alkyl or aryl isocyanides, dialkyl acetylenedicarboxylates, and other reagents can be used to produce the desired oxazine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxazine or phenyl rings.
Scientific Research Applications
9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chromeno[8,7-e][1,3]oxazin-2-one core can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used. Studies have shown that similar compounds can inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other oxazine derivatives and heterocyclic compounds with similar structures. For example:
Imidazole derivatives: These compounds have a different heterocyclic core but can exhibit similar pharmacological activities.
The uniqueness of 9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
9-(3,5-dimethylphenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-12-7-13(2)9-16(8-12)22-10-18-19(24-11-22)6-5-17-14(3)15(4)21(23)25-20(17)18/h5-9H,10-11H2,1-4H3 |
InChI Key |
FECLHZKINHTFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC3=C(C=CC4=C3OC(=O)C(=C4C)C)OC2)C |
Origin of Product |
United States |
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